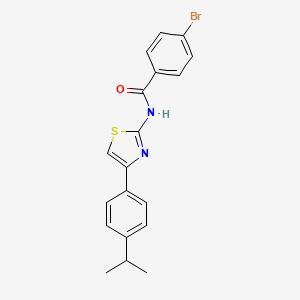
4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole compounds, including “this compound”, have been found to exhibit various biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Applications De Recherche Scientifique
Applications in Organic Electronics
One area of research focuses on the use of electron-deficient heterocycles, such as benzothiadiazoles, in the development of organic semiconductors. These compounds are essential for creating high-performance optoelectronic devices, including transistors, solar cells, photodetectors, and thermoelectrics. For instance, the synthesis and implementation of benzo[d][1,2,3]thiadiazole (isoBT) derivatives have demonstrated significant enhancements in device performance, such as increased hole mobilities and power conversion efficiencies in solar cells (Chen et al., 2016).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of thiazolyl benzamides represents another critical area of research, offering a cleaner, more efficient, and faster method for producing these compounds. This approach is notably advantageous for the synthesis of various substituted benzamides, indicating potential for broad applications in creating novel chemical entities (Saeed, 2009).
Antifungal and Anticancer Applications
Research has also explored the antifungal and anticancer potential of benzamide derivatives. Certain N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have shown low to moderate antifungal activity, suggesting their utility in developing antifungal agents (Saeed et al., 2008). Additionally, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have been synthesized and evaluated for their anticancer activity, with several compounds demonstrating promising results against various human cancer cell lines (Tiwari et al., 2017).
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives, such as (4-oxothiazolidine-2-ylidene)benzamide, through convenient, multicomponent reactions, showcases the versatility and potential for the development of new chemical entities with diverse applications. These compounds have been characterized by various spectroscopic techniques, further underscoring the broad interest in exploring the capabilities and functionalities of benzamide derivatives (Hossaini et al., 2017).
Mécanisme D'action
Target of Action
Similar thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities
Mode of Action
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . Molecular docking studies have shown that similar compounds can bind well within the binding pocket of selected proteins , suggesting a potential interaction with protein targets.
Biochemical Pathways
Given the reported antimicrobial and antiproliferative activities of similar compounds , it’s possible that this compound could interfere with essential biochemical pathways in microbes or cancer cells, leading to their death or growth inhibition.
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide are not yet fully understood. It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
The effects of this compound on cells are currently under investigation. Preliminary studies suggest that this compound may have antimicrobial and antiproliferative effects . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-bromo-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPKOFMMNSYXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
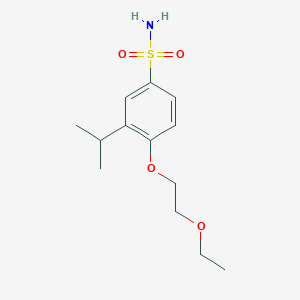


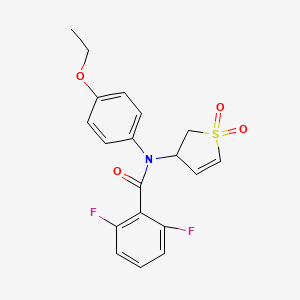

![2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2751864.png)
![2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B2751865.png)
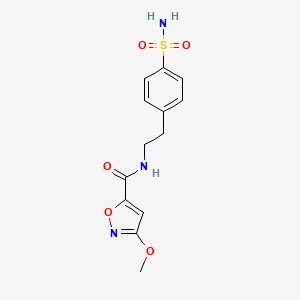
![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)
![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)
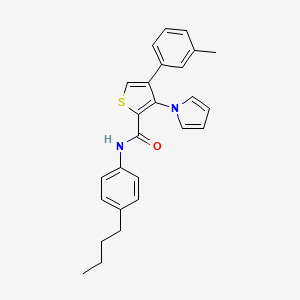
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)

